3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde
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Description
3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound. It is a derivative of pyridine-2-carboxaldehyde . It is also related to imidazo[1,2-a]pyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves condensation reactions . For example, condensation of two molecules of pyridine-2-carboxaldehyde, in the presence of MnCl2 and ammonium diethyldithiophosphate, produced Mn (II) complexes containing 3-(pyridin-2-yl)imidazo[1,5-a]pyridines .Molecular Structure Analysis
The molecular structure of this compound is related to that of 3-NITROIMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID, which has a linear formula of C8H5N3O4 .Mechanism of Action
Target of Action
3-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde is a derivative of the imidazo[1,2-a]pyridine class of compounds . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound could be the bacterial cells causing tuberculosis.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that the compound might interact with its targets through similar mechanisms.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde involves the nitration of 2-aminopyridine followed by cyclization with glyoxal to form the imidazo[1,2-a]pyridine ring. The resulting compound is then oxidized to form the aldehyde group and nitro group is introduced at position 3 of the imidazole ring.", "Starting Materials": [ "2-aminopyridine", "glyoxal", "nitric acid", "sulfuric acid", "sodium nitrite", "sodium acetate", "acetic acid", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Nitration of 2-aminopyridine with nitric acid and sulfuric acid to form 3-nitro-2-aminopyridine", "Step 2: Cyclization of 3-nitro-2-aminopyridine with glyoxal in the presence of sodium acetate and acetic acid to form 3-nitroimidazo[1,2-a]pyridine", "Step 3: Oxidation of 3-nitroimidazo[1,2-a]pyridine with hydrogen peroxide and sodium hydroxide to form 3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde" ] } | |
CAS No. |
429690-60-8 |
Molecular Formula |
C8H5N3O3 |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
3-nitroimidazo[1,2-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5N3O3/c12-5-6-8(11(13)14)10-4-2-1-3-7(10)9-6/h1-5H |
InChI Key |
CTQZKZVVZRWOFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C=O |
Purity |
95 |
Origin of Product |
United States |
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